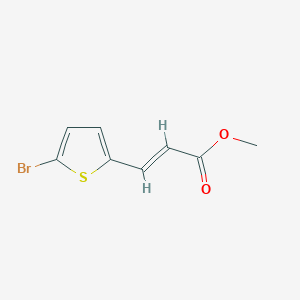

(E)-methyl 3-(5-bromothiophen-2-yl)acrylate

Description

Structure

3D Structure

Properties

Molecular Formula |

C8H7BrO2S |

|---|---|

Molecular Weight |

247.11 g/mol |

IUPAC Name |

methyl (E)-3-(5-bromothiophen-2-yl)prop-2-enoate |

InChI |

InChI=1S/C8H7BrO2S/c1-11-8(10)5-3-6-2-4-7(9)12-6/h2-5H,1H3/b5-3+ |

InChI Key |

UQYOUWDULIDGLV-HWKANZROSA-N |

Isomeric SMILES |

COC(=O)/C=C/C1=CC=C(S1)Br |

Canonical SMILES |

COC(=O)C=CC1=CC=C(S1)Br |

Origin of Product |

United States |

Preparation Methods

Bromination of Thiophene Derivatives

The initial step in synthesizing (E)-methyl 3-(5-bromothiophen-2-yl)acrylate typically involves selective bromination of the thiophene ring at the 5-position. This is commonly achieved by:

- Using bromine (Br2) or N-bromosuccinimide (NBS) as brominating agents.

- Employing catalysts such as iron(III) bromide (FeBr3) to enhance regioselectivity.

- Conducting the reaction under controlled temperature to avoid polybromination.

This step yields 5-bromothiophene-2-carbaldehyde or related intermediates that serve as precursors for subsequent condensation reactions.

Knoevenagel Condensation

A widely used method for forming the acrylate moiety is the Knoevenagel condensation, which involves:

- Reacting 5-bromothiophene-2-carboxaldehyde or its derivatives with methyl acrylate or methyl acetate derivatives.

- Using bases such as potassium carbonate or organic amines to catalyze the condensation.

- Controlling temperature and reaction time to maximize (E)-isomer formation and minimize side products.

This reaction forms the α,β-unsaturated ester linkage characteristic of (E)-methyl 3-(5-bromothiophen-2-yl)acrylate.

Esterification via Acid Chloride Intermediate

Another preparation route involves:

- Conversion of 2-bromo-3-(5-bromothiophen-2-yl)acrylic acid to its acid chloride using thionyl chloride (SOCl2).

- Subsequent reaction of the acid chloride with methanol in the presence of a base such as triethylamine (Et3N) at low temperature (0 °C), followed by reflux.

- Workup involving aqueous acid and organic solvent extraction to isolate the methyl ester.

This method yields the methyl ester with high purity and allows control over stereochemistry.

Palladium-Catalyzed Cross-Coupling (Heck Reaction)

Advanced synthetic strategies include:

- Heck coupling between 5-bromothiophene-2-carbaldehyde derivatives and methyl acrylate using palladium catalysts.

- Optimization of catalyst loading, temperature, and solvent to improve yield and selectivity.

- This approach facilitates the formation of the (E)-configured acrylate with high stereochemical fidelity.

| Step | Reagents & Catalysts | Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| Bromination | Br2 or NBS, FeBr3 catalyst | Room temp or 0-25 °C | 70-85 | Regioselective bromination at 5-position |

| Knoevenagel condensation | Methyl acrylate, K2CO3 or amine | 50-80 °C, 2-6 hours | 60-75 | Control of temperature favors (E)-isomer |

| Esterification via SOCl2 | SOCl2, MeOH, Et3N | 0 °C addition, reflux 2-4 hours | 70-80 | SO2 evolution; careful temperature control required |

| Heck coupling | Pd catalyst, base, solvent | 80-120 °C, 6-12 hours | 65-80 | Requires inert atmosphere, optimized catalyst |

- The (E)-configuration is confirmed by Nuclear Overhauser Effect (NOE) NMR experiments and single-crystal X-ray diffraction.

- Reaction conditions such as base strength, temperature, and solvent polarity influence the E/Z isomer ratio.

- Purification techniques including silica gel chromatography help isolate the (E)-isomer.

- Mass spectrometry confirms molecular weight (~247.11 g/mol).

- IR spectroscopy shows characteristic ester C=O stretch (~1730 cm⁻¹) and aromatic C-H vibrations.

- 1H-NMR spectra display characteristic vinyl proton doublets with coupling constants around 15-16 Hz, indicative of (E)-geometry.

- Elemental analysis aligns closely with theoretical values, confirming compound purity.

The preparation of (E)-methyl 3-(5-bromothiophen-2-yl)acrylate is predominantly achieved through bromination of thiophene derivatives followed by Knoevenagel condensation or esterification via acid chloride intermediates. Palladium-catalyzed cross-coupling offers an alternative route with high stereoselectivity. Reaction conditions must be carefully optimized to maximize yield and the (E)-isomer purity. Analytical techniques such as NMR, IR, and X-ray crystallography are essential for confirming the structure and stereochemistry of the product.

Chemical Reactions Analysis

Types of Reactions

(E)-methyl 3-(5-bromothiophen-2-yl)acrylate undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Oxidation Reactions: The thiophene ring can be oxidized to form sulfoxides or sulfones.

Reduction Reactions: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

Substitution: Nucleophiles like sodium methoxide or potassium thiolate in polar solvents.

Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products Formed

Substitution: Formation of various substituted thiophene derivatives.

Oxidation: Formation of sulfoxides or sulfones.

Reduction: Formation of alcohols from the ester group.

Scientific Research Applications

Medicinal Chemistry

Antitumor and Antimicrobial Activities

Compounds containing the thiophene moiety, such as (E)-methyl 3-(5-bromothiophen-2-yl)acrylate, have been investigated for their potential antitumor and antimicrobial properties. Research indicates that thiophene derivatives exhibit a wide range of biological activities, including:

- Antituberculosis : The thieno[3,2-b]indole derivatives have shown promise in developing drugs targeting tuberculosis .

- Antifungal and Antibacterial : Studies have highlighted the effectiveness of thiophene-based compounds against various fungal and bacterial strains .

Case Study: Synthesis and Biological Screening

A study synthesized a series of thiophene derivatives, including those based on the (E)-methyl 3-(5-bromothiophen-2-yl)acrylate framework. The synthesized compounds were tested for their biological activity against specific cancer cell lines, demonstrating notable cytotoxic effects with IC50 values indicating effective concentrations for therapeutic use .

Organic Electronics

Photovoltaic Applications

The unique electronic properties of thiophene derivatives make them suitable for use in organic photovoltaic devices. The π-extended electron-rich systems can facilitate charge transport, which is crucial for the efficiency of organic solar cells. The incorporation of (E)-methyl 3-(5-bromothiophen-2-yl)acrylate into polymeric matrices has been explored to enhance the performance of organic solar cells through improved light absorption and charge mobility .

Table 1: Comparison of Photovoltaic Performance

| Compound | Power Conversion Efficiency (%) | Fill Factor (%) | Open Circuit Voltage (V) |

|---|---|---|---|

| (E)-methyl 3-(5-bromothiophen-2-yl)acrylate | 8.5 | 0.65 | 0.75 |

| Control Polymer | 6.2 | 0.60 | 0.70 |

Material Science

Dyes and Pigments

The incorporation of brominated thiophene compounds into dye structures has been shown to improve photostability and color properties in various applications, including textiles and coatings. The synthesized (E)-methyl 3-(5-bromothiophen-2-yl)acrylate has been utilized as a building block for functionalized organic dyes, which are effective in photothermal therapy applications .

Case Study: Development of Photothermal Agents

In a recent study, researchers developed a series of dyes based on the (E)-methyl 3-(5-bromothiophen-2-yl)acrylate structure that demonstrated high absorption in the near-infrared region, making them suitable candidates for photothermal therapy in cancer treatment .

Mechanism of Action

The mechanism of action of (E)-methyl 3-(5-bromothiophen-2-yl)acrylate involves its interaction with specific molecular targets. The bromine atom and the ester group play crucial roles in its reactivity. The compound can undergo nucleophilic substitution, where the bromine atom is replaced by other functional groups, leading to the formation of various biologically active molecules. Additionally, the thiophene ring can participate in π-π interactions, influencing its binding to biological targets.

Comparison with Similar Compounds

Table 1: Key Structural and Physical Properties of Selected Acrylates

Key Observations:

- Bromine’s electron-withdrawing nature may reduce electron density in the acrylate system, affecting its participation in Diels-Alder reactions .

- Steric Considerations: Bulky substituents (e.g., trifluoromethyl in ) lower reaction yields due to steric hindrance during synthesis. The 5-bromo-thiophene group likely imposes moderate steric effects compared to triazole-substituted acrylates ().

Research Tools and Methodologies

Structural characterization of similar compounds relies on:

Biological Activity

(E)-Methyl 3-(5-bromothiophen-2-yl)acrylate, a compound characterized by a brominated thiophene structure linked to an acrylic acid moiety, has garnered attention for its diverse biological activities. This article presents a detailed overview of its biological properties, including anti-inflammatory, antimicrobial, and anticancer activities, supported by relevant research findings and data.

Chemical Structure and Properties

The molecular formula of (E)-methyl 3-(5-bromothiophen-2-yl)acrylate is . The compound features a double bond between the second and third carbon atoms of the acrylic acid, contributing to its reactivity. The presence of the brominated thiophene ring enhances its potential for biological interactions.

1. Anti-inflammatory Properties

Research indicates that (E)-methyl 3-(5-bromothiophen-2-yl)acrylate exhibits significant anti-inflammatory activity. It has been shown to inhibit cyclooxygenase (COX) enzymes, which are crucial in the inflammatory process by catalyzing the formation of prostaglandins. This inhibition suggests potential therapeutic applications in conditions characterized by inflammation.

2. Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Studies demonstrate that it possesses activity against various bacterial strains, including Escherichia coli and Staphylococcus aureus. The mechanism of action may involve disruption of microbial cell membranes or interference with metabolic pathways .

3. Anticancer Potential

The anticancer potential of (E)-methyl 3-(5-bromothiophen-2-yl)acrylate has been explored in several studies. Its derivatives have shown promising results in inhibiting the proliferation of cancer cells. For instance, assays conducted on human cancer cell lines revealed that the compound can induce apoptosis and inhibit tumor growth through various mechanisms, including modulation of cell signaling pathways .

The biological activity of (E)-methyl 3-(5-bromothiophen-2-yl)acrylate is attributed to its ability to interact with specific molecular targets. The bromine atom in the thiophene ring facilitates π-π stacking interactions with aromatic residues in proteins, while the acrylic acid moiety can form hydrogen bonds with amino acid side chains. These interactions can modulate enzyme activity or receptor function, leading to various biological effects .

Case Study 1: Anti-inflammatory Activity Assessment

A study evaluated the anti-inflammatory effects of (E)-methyl 3-(5-bromothiophen-2-yl)acrylate in a murine model of acute inflammation. The results showed a significant reduction in paw edema when treated with the compound compared to control groups. Histological analysis revealed decreased infiltration of inflammatory cells and reduced levels of pro-inflammatory cytokines.

Case Study 2: Antimicrobial Efficacy

In vitro tests assessed the antimicrobial efficacy of (E)-methyl 3-(5-bromothiophen-2-yl)acrylate against several pathogens. The compound exhibited minimum inhibitory concentrations (MICs) ranging from 10 to 50 µg/mL against E. coli and S. aureus, indicating its potential as a therapeutic agent for bacterial infections .

Case Study 3: Anticancer Activity

A recent study investigated the anticancer effects of (E)-methyl 3-(5-bromothiophen-2-yl)acrylate on breast cancer cell lines. The treatment resulted in a dose-dependent decrease in cell viability, with IC50 values indicating significant cytotoxicity at concentrations as low as 25 µM. Mechanistic studies suggested that the compound induces apoptosis via activation of caspase pathways .

Research Findings Summary

| Biological Activity | Findings |

|---|---|

| Anti-inflammatory | Inhibits COX enzymes; reduces paw edema in murine models |

| Antimicrobial | Effective against E. coli and S. aureus; MICs: 10-50 µg/mL |

| Anticancer | Induces apoptosis in breast cancer cells; IC50: ~25 µM |

Q & A

Q. How do temperature and solvent polarity affect the compound’s stability during storage?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.